![molecular formula C24H21N3OS B4065297 2-mercapto-N-(4-methylphenyl)-4,6-diphenyl-1,6-dihydro-5-pyrimidinecarboxamide](/img/structure/B4065297.png)
2-mercapto-N-(4-methylphenyl)-4,6-diphenyl-1,6-dihydro-5-pyrimidinecarboxamide
Overview
Description
2-mercapto-N-(4-methylphenyl)-4,6-diphenyl-1,6-dihydro-5-pyrimidinecarboxamide, also known as MDL 72,527, is a small molecule compound that has been widely studied for its potential therapeutic applications. The compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of cancer treatment.
Scientific Research Applications
Heterocyclic Synthesis and Reactions
The synthesis and reactions of mercapto-substituted pyrimidines, such as 2-mercapto-3,5,7-triphenylpyrido[2,3-d]pyrimidine-4(3H)-one, have been explored for creating condensed heterocyclic systems. These processes involve interactions with various reagents, leading to the formation of novel heterocyclic compounds, indicative of the versatility and reactivity of such structures in synthetic chemistry (Hassan et al., 1988).
Novel Derivatives via Biginelli Reaction
The Biginelli reaction has been utilized to synthesize novel derivatives of 2-mercapto-pyrimidine, including 2-mercapto-4-(p-aminophenylsulphonylamino)-6-(aryl)-pyrimidine-5-carboxamide. This highlights the compound's role as a precursor in the development of chemically diverse and potentially biologically active molecules (Bhuva et al., 2014).
Enzyme Inhibition Studies
Research into 5-alkyl and 5-arylpyrimidines substituted with mercapto groups has been conducted to evaluate the mode of pyrimidine binding to enzymes such as dihydrofolic reductase. These studies are fundamental in designing inhibitors that could potentially target specific enzymes for therapeutic applications, highlighting the importance of mercapto-substituted pyrimidines in medicinal chemistry (Baker et al., 1967).
Regioselective Alkylation
An experimental and theoretical study on the regioselective bis- and polyalkylation of 2-mercaptonicotinonitrile and 2-mercaptopyrimidine-5-carbonitrile derivatives showcases the synthetic utility of these compounds as building blocks for novel bis- and poly(pyridines) and poly(pyrimidines). This application underscores the significance of mercapto-substituted pyrimidines in constructing complex molecular architectures for various scientific applications (Abd El-Fatah et al., 2017).
Ultrasonic Evaluation
The ultrasonic evaluation of 2-mercapto substituted pyrimidine derivatives in various concentrations and mixtures provides insights into their acoustical properties, which can be crucial for applications in medicinal and industrial fields. This research demonstrates the potential of these compounds for use in non-destructive testing and analysis methods (Bodke et al., 2014).
properties
IUPAC Name |
N-(4-methylphenyl)-4,6-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-16-12-14-19(15-13-16)25-23(28)20-21(17-8-4-2-5-9-17)26-24(29)27-22(20)18-10-6-3-7-11-18/h2-15,21H,1H3,(H,25,28)(H2,26,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUJBGKXNYOBRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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